molecular formula C9H9ClFN3O2 B11481207 (3E)-3-amino-N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide

(3E)-3-amino-N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide

Cat. No.: B11481207
M. Wt: 245.64 g/mol
InChI Key: QIDIRJFTYVAHOJ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxycarbamimidoyl group attached to the acetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, a phenyl ring, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.

    Amidation: The halogenated phenyl compound is then reacted with an appropriate amine to form the acetamide derivative.

    Hydroxycarbamimidoyl Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-4-FLUORO-3,5-DIMETHYLBENZENESULFONAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-4-METHYLBENZAMIDE

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-2-[(E)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClFN3O2

Molecular Weight

245.64 g/mol

IUPAC Name

(3E)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide

InChI

InChI=1S/C9H9ClFN3O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15)

InChI Key

QIDIRJFTYVAHOJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C/C(=N\O)/N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)F

Origin of Product

United States

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